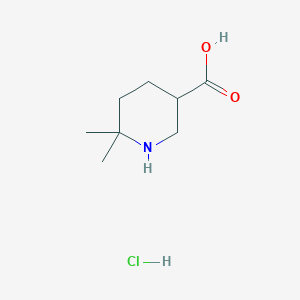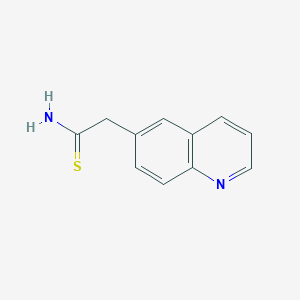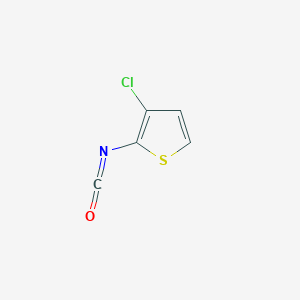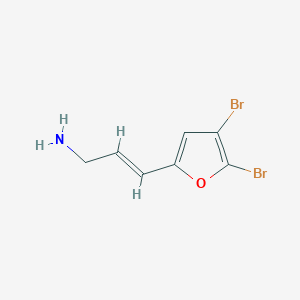![molecular formula C8H13Cl2N3O2 B13610538 methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride is a nitrogen-containing heterocyclic compound. This compound is characterized by its imidazo[4,5-c]pyridine core, which is a fused bicyclic structure containing both pyridine and imidazole rings. The presence of the carboxylate group and the dihydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
The synthesis of methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and amines.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Methyl (6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride can be compared with other similar compounds such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Indole derivatives: Indole-based compounds share structural similarities and are widely studied for their pharmacological properties.
Pyrazole derivatives: These compounds are known for their diverse biological activities and are used in various medicinal chemistry applications
Properties
Molecular Formula |
C8H13Cl2N3O2 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
methyl (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5;;/h4,6,9H,2-3H2,1H3,(H,10,11);2*1H/t6-;;/m1../s1 |
InChI Key |
VZGPIWGYHZWSSY-QYCVXMPOSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C(CN1)NC=N2.Cl.Cl |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)











